molecular formula C14H12BrN3OS B15105396 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B15105396
M. Wt: 350.24 g/mol
InChI Key: ROLCJHWVOAUEKP-UHFFFAOYSA-N
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Description

3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic organic compound that features an indole ring substituted with a bromine atom and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Bromination: The indole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thiazole Ring Formation: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Coupling Reaction: The brominated indole and the thiazole ring are coupled using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Oxidized derivatives of the indole ring

    Reduction: Reduced forms of the carbonyl group

    Substitution: Substituted indole derivatives

Scientific Research Applications

Chemistry

In chemistry, 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound may be used to study the interactions of indole and thiazole derivatives with biological targets. It can serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Compounds with indole and thiazole moieties have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide would depend on its specific biological target. Generally, compounds with indole and thiazole rings can interact with various enzymes, receptors, or DNA. The bromine atom may enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide: Lacks the bromine atom, which may result in different biological activities.

    3-(4-chloro-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide: Contains a chlorine atom instead of bromine, potentially altering its reactivity and interactions.

    3-(4-bromo-1H-indol-1-yl)-N-(1,3-oxazol-2-yl)propanamide: Has an oxazole ring instead of a thiazole ring, which may affect its chemical and biological properties.

Uniqueness

The presence of both the bromine-substituted indole ring and the thiazole ring in 3-(4-bromo-1H-indol-1-yl)-N-(1,3-thiazol-2-yl)propanamide makes it unique. This combination of functional groups can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C14H12BrN3OS

Molecular Weight

350.24 g/mol

IUPAC Name

3-(4-bromoindol-1-yl)-N-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C14H12BrN3OS/c15-11-2-1-3-12-10(11)4-7-18(12)8-5-13(19)17-14-16-6-9-20-14/h1-4,6-7,9H,5,8H2,(H,16,17,19)

InChI Key

ROLCJHWVOAUEKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2CCC(=O)NC3=NC=CS3)C(=C1)Br

Origin of Product

United States

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